Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, an aminoethoxyphosphinothioyl group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the aminoethoxyphosphinothioyl group through a series of reactions involving reagents such as phosphorothioates and amines. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler compounds with fewer functional groups.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester involves its interaction with specific molecular targets. The aminoethoxyphosphinothioyl group can interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-methoxy-, methyl ester
- Benzoic acid, 2-benzoyl-, methyl ester
- Benzoic acid, 2-(isopropyl)oxy-, methyl ester
Uniqueness
What sets Benzoic acid, 2-((aminoethoxyphosphinothioyl)oxy)-, methyl ester apart from similar compounds is the presence of the aminoethoxyphosphinothioyl group. This unique functional group imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
97586-78-2 |
---|---|
Molekularformel |
C10H14NO4PS |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
methyl 2-[amino(ethoxy)phosphinothioyl]oxybenzoate |
InChI |
InChI=1S/C10H14NO4PS/c1-3-14-16(11,17)15-9-7-5-4-6-8(9)10(12)13-2/h4-7H,3H2,1-2H3,(H2,11,17) |
InChI-Schlüssel |
WKNGQSZPKRQEPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(N)OC1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.